molecular formula C15H18O5 B566518 (E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione CAS No. 102907-31-3

(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione

Cat. No.: B566518
CAS No.: 102907-31-3
M. Wt: 278.304
InChI Key: VNOAOFGIURPXMV-HHAVJRIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione is a naturally occurring compound belonging to the family of sesquiterpene lactones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been isolated from various plant species and has garnered significant interest due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione typically involves the oxidative cleavage of sesquiterpene lactone-derived dienes. This process is carried out in the absence of protecting groups, making it an efficient and straightforward method . The key steps include the formation of cyclic peroxides followed by their fragmentation to yield the desired seco or iso-seco structures .

Industrial Production Methods

Industrial production of this compound can be achieved through bioactivity-guided fractionation of plant extracts. This method involves the use of an NF-κB-based reporter-gene assay to identify bioactive components, followed by spectroscopic analysis to confirm the structure of the isolated compounds .

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring, leading to the formation of new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the lactone ring.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities.

Scientific Research Applications

(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione exerts its effects primarily through the inhibition of the NF-κB signaling pathway . This pathway plays a crucial role in inflammation, immune response, and cancer progression. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the efficiency of its synthesis. Its ability to inhibit the NF-κB pathway without the need for protecting groups during synthesis makes it a valuable compound for further research and development.

Properties

CAS No.

102907-31-3

Molecular Formula

C15H18O5

Molecular Weight

278.304

IUPAC Name

(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione

InChI

InChI=1S/C15H18O5/c1-9(16)4-6-12(18)8-14-13(7-5-10(2)17)11(3)15(19)20-14/h4,6,13-14H,3,5,7-8H2,1-2H3/b6-4+/t13-,14-/m0/s1

InChI Key

VNOAOFGIURPXMV-HHAVJRIZSA-N

SMILES

CC(=O)CCC1C(OC(=O)C1=C)CC(=O)C=CC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione
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(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione
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(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione
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(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione
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(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione
Reactant of Route 6
(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione

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